An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-methoxyaniline
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 5-Chloro-4-fluoro-2-methoxyaniline. As a trifunctionalized aniline derivative, this compound presents a unique scaffold for medicinal chemistry and materials science, offering multiple points for molecular modification.[1] The strategic placement of chloro, fluoro, and methoxy groups on the aniline ring allows for fine-tuning of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.[1] This document is intended to serve as a foundational resource for researchers, providing not only available data but also robust experimental protocols for the in-house determination of its key physicochemical characteristics.
Molecular Structure and Identification
The unique substitution pattern of 5-Chloro-4-fluoro-2-methoxyaniline, featuring a chlorine atom, a fluorine atom, and a methoxy group on the aniline ring, provides a versatile platform for synthetic transformations.[1]
Molecular Structure Visualization:
Caption: 2D structure of 5-Chloro-4-fluoro-2-methoxyaniline.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 5-chloro-4-fluoro-2-methoxyaniline |
| CAS Number | 1394839-94-1[2][3][4] |
| Molecular Formula | C₇H₇ClFNO[3][4] |
| Molecular Weight | 175.59 g/mol [3][4] |
| InChI Key | GUFGWDIXDGKQTL-UHFFFAOYSA-N |
Physicochemical Properties
Precise experimental data for the physical properties of 5-Chloro-4-fluoro-2-methoxyaniline is not widely available in public literature and databases. However, based on its structure and data from similar halogenated methoxyanilines, the following properties can be anticipated. The provided data for the related compound, 5-Chloro-2-methoxyaniline, serves as a useful benchmark.
Data Summary:
| Property | 5-Chloro-4-fluoro-2-methoxyaniline (Anticipated/Known) | 5-Chloro-2-methoxyaniline (Reference) |
| Physical Form | Solid | Off-white to tan crystalline powder or flakes[5] |
| Melting Point | Not available | 81-83 °C[5] |
| Boiling Point | Not available | 135 °C at 5.85 mmHg[5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. Low solubility in water is anticipated. | Soluble in ethanol. Recrystallizable from water or 40% aqueous ethanol.[5] |
Experimental Protocols for Physicochemical Characterization
To address the gap in available data, the following section provides detailed, field-proven methodologies for the experimental determination of the core physical properties of 5-Chloro-4-fluoro-2-methoxyaniline.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities will typically depress and broaden the melting range.
Workflow for Melting Point Determination:
Caption: Workflow for accurate melting point determination.
Step-by-Step Protocol:
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Sample Preparation:
-
Ensure the 5-Chloro-4-fluoro-2-methoxyaniline sample is completely dry.
-
Place a small amount of the solid on a watch glass and finely crush it into a powder using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
For an unknown compound, first perform a rapid determination by heating at a rate of 10-15°C per minute to find the approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Data Validation:
-
Repeat the measurement with a fresh sample at the slow heating rate to ensure reproducibility.
-
The reported melting point should be the average of at least two consistent measurements.
-
Solubility Assessment
Causality: The solubility profile of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. The "like dissolves like" principle is a fundamental guide.
Step-by-Step Protocol for Qualitative Solubility:
-
Solvent Selection: Prepare a set of test tubes with common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Addition: To each test tube, add approximately 10-20 mg of 5-Chloro-4-fluoro-2-methoxyaniline.
-
Solvent Addition and Observation:
-
Add the selected solvent dropwise, starting with 0.1 mL.
-
After each addition, vortex or shake the test tube vigorously for 30 seconds.
-
Visually inspect the solution for dissolution.
-
Continue adding solvent in 0.1 mL increments up to a total of 1 mL.
-
-
Classification:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
pH-Dependent Solubility (for aqueous insolubility):
-
If insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH.
-
Solubility in 5% HCl indicates the presence of a basic group (the aniline amine).
-
Insolubility in 5% NaOH would confirm the absence of an acidic proton.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. The presence of a fluorine atom will introduce characteristic splitting patterns in both ¹H and ¹³C spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.
Expected ¹H NMR Spectral Features:
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, which may exchange with D₂O.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 protons.
-
Aromatic Protons: Two distinct signals in the aromatic region (6.5-7.5 ppm), each appearing as a doublet due to coupling with the adjacent fluorine atom. The proton ortho to the fluorine will show a larger coupling constant than the proton meta to the fluorine.
Expected ¹³C NMR Spectral Features:
-
Seven distinct carbon signals are expected.
-
The carbons directly bonded to fluorine and in close proximity will appear as doublets due to C-F coupling.
-
The methoxy carbon will appear around 55-60 ppm.
-
The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the electron-donating methoxy and amino groups and the electron-withdrawing halogen substituents.
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation:
-
Weigh 5-10 mg of 5-Chloro-4-fluoro-2-methoxyaniline into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 2850-3000 | C-H stretch | Methoxy (-OCH₃) and Aromatic C-H |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Aryl Ether |
| 1000-1200 | C-F stretch | Aryl Fluoride |
| 700-850 | C-Cl stretch | Aryl Chloride |
Workflow for FTIR Analysis:
Caption: Workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Gently grind 1-2 mg of 5-Chloro-4-fluoro-2-methoxyaniline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using an empty sample compartment or a blank KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (175.59 g/mol ). This peak will be accompanied by an M+2 peak at approximately one-third the intensity, characteristic of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for anilines include the loss of the methoxy group (-•CH₃), followed by the loss of carbon monoxide (-CO).
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). Gas chromatography-mass spectrometry (GC-MS) is also a suitable method.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.
-
Safety and Handling
Substituted anilines should be handled with care due to their potential toxicity. While a specific Safety Data Sheet (SDS) for 5-Chloro-4-fluoro-2-methoxyaniline is not widely available, the hazards associated with similar aniline derivatives should be considered.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
5-Chloro-4-fluoro-2-methoxyaniline is a promising building block for chemical synthesis. This guide has provided a framework for understanding its physicochemical properties by combining known identifiers with established, reliable experimental protocols for their determination. The presented methodologies are designed to be self-validating and provide the necessary detail for researchers to confidently characterize this compound in their own laboratories. Adherence to the outlined safety precautions is paramount when handling this and related chemical substances. As more research is conducted on this specific molecule, it is anticipated that a more complete experimental dataset will become publicly available.
References
-
PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]
-
BIOFOUNT. 1394839-94-1|5-chloro-4-fluoro-2-methoxyaniline. Available at: [Link]
-
PubChem. 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Benzenamine, 2-chloro-4-fluoro-. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes. Available at: [Link]
Sources
- 1. 5-Chloro-4-fluoro-2-methoxyaniline | 1394839-94-1 | Benchchem [benchchem.com]
- 2. 1394839-94-1|5-Chloro-4-fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. bio-fount.com [bio-fount.com]
- 4. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

